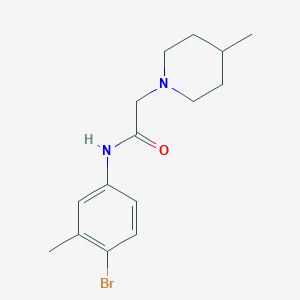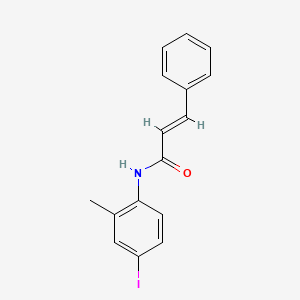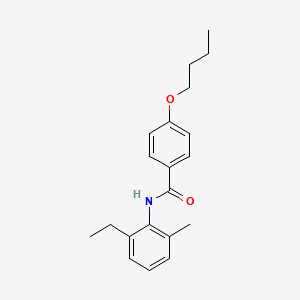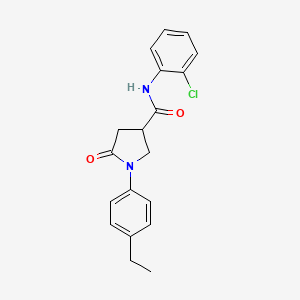![molecular formula C11H17Cl2N3O3 B5077734 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride](/img/structure/B5077734.png)
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-nitroaniline moiety linked to an ethylamino-propanol backbone, forming a hydrochloride salt. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 2-chloro-6-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to introduce the ethylamino group. The final step involves the reaction of the resulting compound with propylene oxide to form the desired product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amino alcohols, and other derivatives that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity, allowing it to bind to and modify biological molecules. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-nitroaniline: Shares the chloro-nitroaniline moiety but lacks the ethylamino-propanol backbone.
1-ethylamino-2-propanol: Contains the ethylamino-propanol backbone but lacks the chloro-nitroaniline moiety.
Uniqueness
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-[2-(2-chloro-6-nitroanilino)ethylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3.ClH/c1-8(16)7-13-5-6-14-11-9(12)3-2-4-10(11)15(17)18;/h2-4,8,13-14,16H,5-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNUJQRBCKXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=CC=C1Cl)[N+](=O)[O-])O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N,N'-triethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5077651.png)
![2-{4-[5-(6-methyl-2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5077656.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5077664.png)



![N-tert-butyl-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B5077720.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5077723.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylbutanamide](/img/structure/B5077740.png)

![1-[4-(4-Bromo-2-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B5077750.png)
